molecular formula C21H20O9 B191250 Frangulin A CAS No. 521-62-0

Frangulin A

Cat. No. B191250
CAS RN: 521-62-0
M. Wt: 416.4 g/mol
InChI Key: DTTVUKLWJFJOHO-FUCRAMRQSA-N
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Description

Frangulin A is an anthraquinone and a natural product found in Rhamnus formosana and Rhamnus procumbens . It is also known as 1,8-dihydroxy-3-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione . It has been found to have anti-proliferative activities on cancer cell lines in vitro .


Synthesis Analysis

Frangulin A was synthesized by coupling emodin with α-acetobromo-L-rhamnose according to Koenigs-Knorr . This synthesis confirmed its final structure as 1,6,8-trihydroxy-3-methyl-anthra-chinone-6-O-α-ʟ-rhamnopyranoside .


Molecular Structure Analysis

The molecular formula of Frangulin A is C21H20O9 . The molecular weight is 416.38 g/mol . The structure of Frangulin A was analyzed using HPLC and UHPLC methods .


Chemical Reactions Analysis

The chemical diversity of the extracts increased with the increase in solvent polarity, in which the abundance of frangulin, the main bioactive compound in buckthorn bark, was confirmed .


Physical And Chemical Properties Analysis

Frangulin A is a solid substance . Its solubility in ethanol and methanol is slight . The UV-VIS spectra of Frangulin A solutions were obtained using spectrophotometric methods .

Scientific Research Applications

Analytical Methods for Frangulin A

A study by Rosenthal et al. (2014) developed robust High-Performance Liquid Chromatography (HPLC) and Ultra High-Performance Liquid Chromatography (UHPLC) methods for the quantitative determination of frangulins A and B, as well as glucofrangulins A and B in the bark of Frangula alnus. This analysis is crucial for quality control in herbal medicines containing frangulin A (Rosenthal, Wolfram, Peter, & Meier, 2014).

Frangulin A Interaction with Biological Molecules

Hu et al. (2020) investigated the interaction between frangulin-A and biological molecules like bovine serum albumin (BSA) and calf thymus DNA (ct-DNA). They used fluorescence spectrum and molecular docking methods to study these interactions, highlighting frangulin-A’s potential relevance in understanding its biological activity (Hu, Huang, Lu, Huang, Tan, & Huang, 2020).

Antibacterial Properties

Kledecka et al. (2022) researched the antibacterial properties of Frangula alnus Mill, particularly focusing on its effect on environmental and probiotic bacteria. Their findings showed that extracts containing frangulin can be safe for probiotic bacteria, which is significant for its potential application in human gut microflora (Kledecka, Siejak, Pratap-Singh, Kowalczewski, Fathordoobady, Jarzębski, & Smułek, 2022).

Antioxidant and Antimicrobial Effects

Kremer et al. (2012) highlighted the antioxidant and antimicrobial effects of Frangula alnus bark, which contains frangulin A. Their study indicates that both F. alnus and F. rupestris may have health benefits as natural antioxidants and antimicrobial agents, applicable in functional foods or medicine (Kremer, Kosalec, Locatelli, Epifano, Genovese, Carlucci, & Končić, 2012).

Potential in HBV DNA Polymerase Inhibition

Nosrati, Shakeran, & Shakeran (2018) conducted a virtual screening study identifying Frangulosid, a derivative of frangulin A, as a novel inhibitor of Hepatitis B virus (HBV) DNA polymerase. This indicates frangulin A's potential in developing new anti-HBV agents (Nosrati, Shakeran, & Shakeran, 2018).

Anticancer Properties

Elansary et al. (2020) explored the polyphenol composition and anticancer effects of Frangula alnus leaves. They found strong cytotoxic effects against various cancer cells, with specific components like frangulin playing a crucial role in these activities (Elansary, Szopa, Kubica, Ekiert, Al-Mana, El-Shafei, 2020).

Safety And Hazards

Frangulin A is harmful if swallowed . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It is also recommended to avoid formation of dust and aerosols .

Future Directions

Frangulin A has been widely investigated for its medicinal properties, especially its laxative effects and the bioactive properties of the plant material extract . Future research could explore its antibacterial properties and its impact on probiotic gut bacteria . The study indicated that contact with the extracts may reduce the total permeability of the bacterial membranes, opening up the possibility of using Frangulin A extracts as a factor regulating transport into cells, which may be used to support the action of other bioactive substances .

properties

IUPAC Name

1,8-dihydroxy-3-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c1-7-3-10-14(12(22)4-7)18(26)15-11(17(10)25)5-9(6-13(15)23)30-21-20(28)19(27)16(24)8(2)29-21/h3-6,8,16,19-24,27-28H,1-2H3/t8-,16-,19+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTVUKLWJFJOHO-FUCRAMRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966459
Record name 4,5-Dihydroxy-7-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Frangulin A

CAS RN

521-62-0
Record name Frangulin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-62-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Frangulin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-7-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-deoxyhexopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methylanthraquinone
Source European Chemicals Agency (ECHA)
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Record name FRANGULIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXU301W02A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
202
Citations
I Rosenthal, E Wolfram, S Peter… - Journal of natural …, 2014 - ACS Publications
In the present study, robust and validated HPLC and UHPLC methods for the quantitative determination of frangulins A and B (3 and 4) and glucofrangulins A and B (1 and 2) in the bark …
Number of citations: 18 pubs.acs.org
XX Hu, ZF Huang, GS Lu, JY Huang, X Tan… - Journal of Applied …, 2020 - Springer
… This study investigates the interaction of emodin and frangulin-A with BSA and ct-DNA to … and frangulin-A were isolated and purified from Ventilago leiocarpa Benth. Frangulin-A is a …
Number of citations: 3 link.springer.com
AA Shmygareva, VA Kurkin… - International Journal of …, 2016 - researchgate.net
… for the determination and identification of frangulin A content in “… were performed to examine the frangulin A content in herbal … determination of content of frangulin A in decoction, syrup …
Number of citations: 2 www.researchgate.net
VA Kurkin, AA Shmygareva, TK Ryazanova… - Pharmaceutical …, 2014 - Springer
… The visible absorption spectrum of a basic ammonia solution of frangulin A also showed a sharp … The standard could be the dominant anthracene glycoside frangulin A. However, the …
Number of citations: 7 link.springer.com
GW Francis, DW Aksnes, Ø Holt - Magnetic resonance in …, 1998 - Wiley Online Library
… Assignments were made for frangulin A and B and glucofrangulin A and B. A further compound previously thought to be a glycoside of emodin is shown to be physcion-8-ObD-glucoside…
AA Shmygareva, VA Kurkin… - International Journal of …, 2016 - researchgate.net
… of the analysis of standard sample of Frangulin A. The method of quantitative determination of the total anthracenderivatives in terms of Frangulin A using HTLC at the analytical …
Number of citations: 3 www.researchgate.net
V Quercia - Pharmacology, 1980 - karger.com
… Then, through tire same techniques, we identified and deter mined cascarosides A and B, frangulin A and glucofrangulin A which represent the most active fraction from a …
Number of citations: 9 karger.com
SPD Dwivedi, VB Pandey, AH Shah… - Phytotherapy …, 1988 - Wiley Online Library
… We report here the isolation of musuzin, physcion, emodin and frangulinA from the whole plant of R. procumbens and the pharmacological activities of emodin. Emodin has previously …
Number of citations: 14 onlinelibrary.wiley.com
K Vladimir, S Anna, S Anatoliy - Journal of Medicinal Plants, 2015 - plantsjournal.com
… buckthorn diagnostic significance have the anthraglycoside frangulin A, whereas in the case … Anthracenderivative dominant in the cortex of alder buckthorn is frangulin A, which can then …
Number of citations: 3 www.plantsjournal.com
I Rosenthal, E Wolfram, B Meier - Planta Medica, 2013 - thieme-connect.com
Aim: The photometric method shall therefore be replaced by a modern HPLC-method. There is no HPLC method published in the literature that allows the determination of frangulin A/B …
Number of citations: 2 www.thieme-connect.com

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